molecular formula C19H17NO3 B12499347 4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid

4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid

Cat. No.: B12499347
M. Wt: 307.3 g/mol
InChI Key: PMMQBJHKSUFZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a benzocbenzazocin core

Chemical Reactions Analysis

Types of Reactions

4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, it may exert its effects by modulating the levels of cyclic nucleotides within cells, thereby influencing various signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid is unique due to its specific structural features and potential biological activities. Its ability to act as a phosphodiesterase II inhibitor sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid

InChI

InChI=1S/C19H17NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-10H,11-13H2,(H,22,23)

InChI Key

PMMQBJHKSUFZPX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CC3=CC=CC=C3N1C(=O)CCC(=O)O

Origin of Product

United States

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